[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol
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Overview
Description
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a methylamino group and a hydroxymethyl group attached to the tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol typically involves the functionalization of tetrahydrofuran derivatives. One common method is the reductive amination of tetrahydrofuran-3-ylmethanol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon (Pd/C) or Raney nickel. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH3CN, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2,5-dimethanol: A similar compound with two hydroxymethyl groups attached to the tetrahydrofuran ring.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry for their biological activities.
Uniqueness
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxymethyl group on the tetrahydrofuran ring makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C6H13NO2 |
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Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(3R,4R)-4-(methylamino)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-7-6-4-9-3-5(6)2-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
DRIHZAQXFMFDFZ-RITPCOANSA-N |
Isomeric SMILES |
CN[C@H]1COC[C@H]1CO |
Canonical SMILES |
CNC1COCC1CO |
Origin of Product |
United States |
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